![molecular formula C19H19N3O2S B2714719 Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate CAS No. 422531-84-8](/img/structure/B2714719.png)
Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate
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Overview
Description
Synthesis Analysis
The title compound is synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of approximately 86.83° with the phenyl ring. Additionally, the terminal methyl group exhibits disorder, with a rotation of about 60° in a 0.531:0.469 ratio .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques and Derivatives
Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate and its derivatives are synthesized using various chemical reactions, often involving halides, hydrazines, and isothiocyanates to create compounds with potential anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015), (Grigoryan, 2017).
Antimicrobial and Antifungal Properties
Certain quinazolinone derivatives exhibit significant antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Anisetti & Reddy, 2012), (Geesi, 2020).
Antiviral Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses, indicating their potential as antiviral agents (Selvam et al., 2007).
Anticonvulsant and Antitumor Effects
Some derivatives of this compound have been found to possess anticonvulsant and antitumor effects, highlighting their potential in the treatment of neurological disorders and cancer (Kabra et al., 2011), (Markosyan et al., 2008).
Glutaminase Inhibition for Cancer Therapy
Derivatives related to this compound have been evaluated as glutaminase inhibitors, a novel approach in cancer therapy aimed at inhibiting the nutrient supply to tumors (Shukla et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial effects, suggesting that the targets could be microbial cells .
Mode of Action
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Biochemical Pathways
Related compounds have been shown to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Result of Action
Related compounds have been shown to impede pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by the specific conditions of the microbial environment .
properties
IUPAC Name |
ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBIPDVAKMFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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